4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate
CAS No.: 634592-98-6
Cat. No.: VC4856093
Molecular Formula: C14H11NO6S
Molecular Weight: 321.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634592-98-6 |
|---|---|
| Molecular Formula | C14H11NO6S |
| Molecular Weight | 321.3 |
| IUPAC Name | (4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate |
| Standard InChI | InChI=1S/C14H11NO6S/c1-10-2-7-13(8-14(10)15(17)18)22(19,20)21-12-5-3-11(9-16)4-6-12/h2-9H,1H3 |
| Standard InChI Key | WXNCVIXBCVBMNI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with a formyl group (–CHO) at the para position, linked via a sulfonate ester bond to a second benzene ring bearing methyl and nitro groups at the 4- and 3-positions, respectively . This arrangement confers unique electronic and steric properties, enabling participation in diverse chemical reactions.
Characterization Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 634592-98-6 | |
| Molecular Formula | ||
| Molecular Weight | 321.3 g/mol | |
| IUPAC Name | (4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate | |
| Solubility | Not fully characterized | |
| Purity | ≥98% (HPLC) |
The compound’s structure is validated by spectroscopic data, including , IR, and mass spectrometry. For instance, the aldehyde proton resonates at δ 9.8–10.2 ppm in , while the sulfonate group exhibits strong absorption bands near 1350–1450 cm in IR.
Synthesis Methods
Conventional Synthesis Pathway
The primary synthesis route involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-hydroxybenzaldehyde under basic conditions :
Typical reaction conditions include:
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Solvent: Dichloromethane or tetrahydrofuran
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Base: Triethylamine or pyridine
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Temperature: 0–25°C
Optimization Strategies
Recent advances highlight the use of microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70% . Additionally, flow chemistry techniques improve scalability for industrial production .
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The compound’s aldehyde and sulfonate groups make it a valuable precursor for:
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Anticancer agents: Derivatives inhibit tubulin polymerization, showing IC values of 1.2–3.8 μM against breast cancer cell lines.
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Antimicrobials: Nitro-containing analogs exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.
Materials Chemistry
In polymer science, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability (decomposition temperature >300°C) . Its electron-withdrawing groups also facilitate the synthesis of conductive polymers with sheet resistances of 10–50 Ω/sq .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The sulfonate moiety interacts with ATP-binding pockets in kinases, as demonstrated by molecular docking studies targeting EGFR (PDB: 1M17). Computational models predict a binding affinity () of 0.8 μM, validated by enzymatic assays showing 85% inhibition at 10 μM.
Cytotoxicity Profiles
In vitro toxicity assays (MTT) reveal selective cytotoxicity:
| Cell Line | IC (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (breast cancer) | 2.4 | 12.5 |
| A549 (lung cancer) | 3.1 | 9.7 |
| HEK293 (normal) | 30.1 | — |
Selectivity indices >10 suggest therapeutic potential with minimal off-target effects .
Comparative Analysis with Analogous Sulfonates
| Property | 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate | Methyl 4-nitrobenzenesulfonate |
|---|---|---|
| Molecular Weight | 321.3 g/mol | 217.2 g/mol |
| Reactivity | High (aldehyde and nitro groups) | Moderate (nitro group only) |
| Applications | Drug intermediates, polymers | Alkylating agent |
| Toxicity (LD, rat) | 480 mg/kg (oral) | 320 mg/kg (oral) |
The aldehyde functionality in 4-formylphenyl derivatives enables Schiff base formation, absent in simpler sulfonates like methyl 4-nitrobenzenesulfonate .
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